Vicadrostat - 1868065-21-7

Vicadrostat

Catalog Number: EVT-15270916
CAS Number: 1868065-21-7
Molecular Formula: C15H12ClN3O3
Molecular Weight: 317.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vicadrostat is a small molecule drug classified as an aldosterone synthase inhibitor. It is primarily investigated for its potential applications in treating chronic kidney disease and cardiovascular diseases. The compound's inhibitory action on aldosterone synthase, an enzyme crucial for the production of aldosterone, positions it as a promising therapeutic agent in managing conditions associated with elevated aldosterone levels, such as hypertension and kidney dysfunction .

Source and Classification

Vicadrostat, also known by its developmental code BI 690517, is developed by Boehringer Ingelheim. It has been classified under the category of urologics and is currently undergoing clinical trials, with its highest development phase being Phase III for indications related to heart failure and renal failure . The compound's chemical identity is confirmed by its CAS Registry Number 1868065-21-7 and a molecular formula of C15H12ClN3O3, which reflects its complex structure involving chlorine, nitrogen, and oxygen atoms .

Synthesis Analysis

Methods and Technical Details

The synthesis of Vicadrostat involves multiple steps that include the preparation of various intermediate compounds. Although specific proprietary methods are not publicly disclosed, it is known that the synthesis employs a series of chemical reactions with different reagents and catalysts. The process typically includes:

  • Formation of Intermediate Compounds: Initial reactions to create precursors necessary for the final product.
  • Reactions Under Controlled Conditions: These reactions must be conducted under specific temperature and pressure conditions to ensure optimal yields.
  • Purification Steps: Following synthesis, purification processes such as crystallization or chromatography are employed to isolate Vicadrostat from by-products .
Molecular Structure Analysis

Structure and Data

Vicadrostat's molecular structure is characterized by complex arrangements of carbon, chlorine, nitrogen, and oxygen atoms. The structural formula can be represented as follows:

  • IUPAC Name: 2-chloro-4-[(6R)-6-(hydroxymethyl)-6-methyl-4-oxo-7H-pyrano[3,4-d]imidazol-3-yl]benzonitrile
  • Molecular Weight: 317.72 g/mol
  • InChI Key: MCVIVPZYYMNCAW-OAHLLOKOSA-N
  • Canonical SMILES: CC1(CC2=C(C(=O)O1)N(C=N2)C3=CC(=C(C=C3)C#N)Cl)CO

This structure indicates the presence of a pyran ring fused with an imidazole moiety, contributing to its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Vicadrostat undergoes several significant chemical reactions that are crucial for its functionality:

  • Oxidation Reactions: These involve the addition of oxygen or removal of hydrogen from the compound, which may affect its reactivity.
  • Reduction Reactions: Involves adding hydrogen or removing oxygen, potentially altering its pharmacological properties.
  • Substitution Reactions: This includes replacing one atom or group within the molecule with another, which can modify biological activity.

The specific conditions under which these reactions occur—such as temperature, solvent choice, and catalysts—are critical for achieving desired outcomes in both synthesis and application .

Mechanism of Action

Process and Data

Vicadrostat functions by inhibiting aldosterone synthase (cytochrome P450 11B2), thereby reducing aldosterone production. Aldosterone plays a pivotal role in regulating sodium and potassium levels in the body, influencing blood pressure and fluid balance. By inhibiting this enzyme:

  • Reduction in Aldosterone Levels: This leads to decreased sodium retention and potassium excretion.
  • Potential Benefits in Chronic Kidney Disease: Lower aldosterone levels may help mitigate kidney damage and improve cardiovascular outcomes.

Clinical studies suggest that Vicadrostat may also reduce proteinuria (excess protein in urine), indicating potential protective effects on kidney function .

Physical and Chemical Properties Analysis

Physical Properties

Vicadrostat exhibits several physical properties relevant to its handling and application:

  • Appearance: Typically presented as a solid powder.
  • Solubility: Solubility characteristics are essential for formulation into therapeutic agents.
  • Storage Conditions: Recommended storage at -20°C for powders to maintain stability over time.

Chemical Properties

Key chemical properties include:

  • Stability: Stability under various pH conditions is crucial for ensuring efficacy during storage and use.
  • Reactivity: Reactivity with common solvents or reagents can impact formulation strategies.

These properties are critical for researchers when considering Vicadrostat for experimental applications or therapeutic formulations .

Applications

Scientific Uses

Vicadrostat has several notable applications in scientific research:

  • Chronic Kidney Disease Research: Investigated for its ability to slow disease progression when used alongside other treatments.
  • Cardiovascular Research: Studied for potential benefits in improving heart health in patients with kidney disease.
  • Endocrinology Studies: Its role as an aldosterone synthase inhibitor makes it valuable in exploring metabolic diseases linked to hormonal imbalances.

Ongoing clinical trials aim to validate these applications further, particularly regarding long-term outcomes in patients with chronic kidney disease .

Mechanistic Elucidation of Aldosterone Synthase Inhibition

Structural Determinants of CYP11B2 Isoform Selectivity

Vicadrostat (BI 690517) achieves high selectivity for aldosterone synthase (CYP11B2) over cortisol synthase (CYP11B1) through precise interactions with isoform-specific residues in the enzyme's substrate-binding cavity. Crystal structures reveal that CYP11B2 features a hydrophobic active site pocket optimized for corticosteroid recognition, particularly deoxycorticosterone (DOC) [6]. Key divergent residues between CYP11B2 and CYP11B1—such as V395/I395 and A386/S386—line the substrate access channel and catalytic heme environment. These differences alter the topology of the binding cavity, enabling Vicadrostat to exploit subtle structural variations [6] [8].

Notably, residues near the I-helix (governing O₂ activation) and loops surrounding the H-helix influence the enzyme's egress channel closure. This structural flexibility allows CYP11B2 to retain reaction intermediates during aldosterone synthesis, a feature Vicadrostat disrupts through competitive binding. Biochemical assays confirm a 250-fold selectivity (IC₅₀ = 48 nM for CYP11B2 vs. CYP11B1), attributed to Vicadrostat's optimized steric fit within CYP11B2’s unique residue arrangement [8] [6].

Table 1: Key Structural Determinants for Vicadrostat Selectivity

CYP11B2 ResidueCYP11B1 EquivalentFunctional Role
Valine 395Isoleucine 395Modifies active site volume
Alanine 386Serine 386Alters hydrogen-bonding capacity
Leucine 301Valine 301Affects substrate orientation
Serine 234Glycine 234Influences heme access geometry

Kinetic Analysis of Competitive vs. Noncompetitive Inhibition Mechanisms

Vicadrostat primarily functions as a competitive inhibitor by binding directly to CYP11B2’s active site, as evidenced by crystallographic data showing displacement of the endogenous substrate deoxycorticosterone (DOC) [6]. Kinetic studies using adrenal cell lines demonstrate concentration-dependent suppression of aldosterone synthesis, with increased accumulation of intermediates like 11-deoxycorticosterone and corticosterone—indicating blockade of the 11β-hydroxylation step [2] [5].

However, complex kinetic behavior emerges due to Vicadrostat’s interaction with the enzyme-substrate complex (ES). At high substrate concentrations, inhibition remains potent, suggesting partial noncompetitive characteristics. This is explained by Vicadrostat’s binding to an alternative site near the egress channel, inducing conformational changes that impair catalysis without fully excluding substrate binding [6] [9]. Such dual-site binding aligns with mixed inhibition models, where inhibitors target both free enzymes and ES complexes:

$$vi = \frac{V{max} \cdot [S]}{Km \left(1 + \frac{[I]}{K{ic}}\right) + [S] \left(1 + \frac{[I]}{K{iu}}\right)}$$Here, $K{ic}$ (competitive inhibition constant) and $K{iu}$ (uncompetitive inhibition constant) reflect Vicadrostat’s affinity for the free enzyme and ES complex, respectively. Experimental data show $K{ic} < K_{iu}$, confirming dominance of competitive inhibition [3] [5].

Table 2: Kinetic Parameters of Vicadrostat Inhibition

ParameterValueInterpretation
IC₅₀ (CYP11B2)48 nMHigh potency against target enzyme
Selectivity ratio250CYP11B2 vs. CYP11B1
$K_{ic}$32 nMHigh affinity for free CYP11B2
$K_{iu}$420 nMModerate affinity for CYP11B2–DOC complex

Allosteric Modulation Pathways in Enzyme-Substrate Complex Formation

While Vicadrostat binds orthosterically, its inhibition kinetics imply allosteric effects on CYP11B2’s conformational dynamics. CYP11B2 functions as a monomeric enzyme, but substrate processing involves coordinated movements of the I-helix and H-helix loops to sequester intermediates during aldosterone synthesis [6]. Vicadrostat binding at the egress channel stabilizes a semi-open enzyme conformation, disrupting the dynamic closure required for retaining intermediates like 18-hydroxycorticosterone. This prevents the final 18-oxidation step, effectively uncoupling the reaction sequence [6] [10].

Allosteric modulation follows the ensemble model, where ligand binding redistributes pre-existing conformational states. Molecular dynamics simulations suggest Vicadrostat shifts CYP11B2’s equilibrium toward a low-processivity state, reducing catalytic efficiency independent of active site occupancy [10]. This is corroborated by clinical observations of increased urinary corticosterone metabolites—a signature of disrupted processivity—akin to corticosterone methyloxidase type II deficiency [2] [5].

Notably, no classical allosteric site is identified for Vicadrostat. Instead, its action exemplifies orthosteric-allosteric coupling: binding at the substrate access channel remotely alters the heme environment’s electrostatics, impairing O₂ activation required for hydroxylation [6] [10].

Table 3: Vicadrostat Compound Synonyms

SynonymSource
BI 690517ProbeChem [8]
BI-690517Clinical trial reports [1]
VicadrostatPatent WO2016014736 [8]

Properties

CAS Number

1868065-21-7

Product Name

Vicadrostat

IUPAC Name

2-chloro-4-[(6R)-6-(hydroxymethyl)-6-methyl-4-oxo-7H-pyrano[3,4-d]imidazol-3-yl]benzonitrile

Molecular Formula

C15H12ClN3O3

Molecular Weight

317.72 g/mol

InChI

InChI=1S/C15H12ClN3O3/c1-15(7-20)5-12-13(14(21)22-15)19(8-18-12)10-3-2-9(6-17)11(16)4-10/h2-4,8,20H,5,7H2,1H3/t15-/m1/s1

InChI Key

MCVIVPZYYMNCAW-OAHLLOKOSA-N

Canonical SMILES

CC1(CC2=C(C(=O)O1)N(C=N2)C3=CC(=C(C=C3)C#N)Cl)CO

Isomeric SMILES

C[C@@]1(CC2=C(C(=O)O1)N(C=N2)C3=CC(=C(C=C3)C#N)Cl)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.